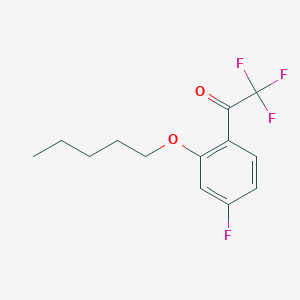

4'-Fluoro-2'-n-pentoxy-2,2,2-trifluoroacetophenone

Descripción

4'-Fluoro-2'-n-pentoxy-2,2,2-trifluoroacetophenone is a fluorinated acetophenone derivative characterized by a trifluoroacetyl group at the 2-position, a fluorine atom at the 4'-position of the aromatic ring, and an n-pentoxy substituent at the 2'-position. This compound is part of a broader class of fluorinated aromatic ketones that exhibit unique electronic and steric properties due to the electron-withdrawing effects of fluorine atoms.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-2-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4O2/c1-2-3-4-7-19-11-8-9(14)5-6-10(11)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNITDKNUWMVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Substrate Selection

Reaction Conditions

Key limitation : Competing ortho-acylation due to steric effects from the pentoxy group reduces regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

This two-step approach leverages fluorine’s electronegativity for selective functionalization:

Step 1: Synthesis of 2,2,2-Trifluoro-4'-fluoroacetophenone

Step 2: Alkoxylation at the 2'-Position

Advantage : Avoids harsh Friedel-Crafts conditions, improving functional group tolerance.

Grignard Reaction with Trifluoroacetyl Intermediates

A scalable industrial method involves organometallic reagents:

Preparation of 1-Trifluoroacetylpiperidine

Coupling with 4-Fluoro-2-n-pentoxybromobenzene

-

Conditions :

Radical Addition Strategies

Recent advances utilize photoredox catalysis for C–F bond formation:

Photocatalytic Radical Addition

Mechanism : Single-electron transfer (SET) generates trifluoromethyl radicals, enabling C–C bond formation.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, CF₃COCl | 68–72 | Moderate | Low |

| SNAr | K₂CO₃, 1-bromopentane | 65 | High | Moderate |

| Grignard | Mg, 1-trifluoroacetylpiperidine | 70 | High | High |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ | 82–89 | Low | Very High |

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Purification of Fluorinated Compounds

Catalyst Recycling in Photoredox Systems

-

Current limitation : Ru-based catalysts are non-recoverable.

-

Emerging alternative : Organic photocatalysts (e.g., eosin Y) under evaluation.

Industrial-Scale Production Insights

Patent WO2021240331A1 details a cost-effective two-step process:

-

Step A : Piperidine + ethyl trifluoroacetate → 1-trifluoroacetylpiperidine (90% yield).

-

Step B : Coupling with 4-fluoro-2-n-pentoxybromobenzene using Mg-mediated Grignard reaction (70% yield).

Key advantages :

Spectroscopic Characterization Data

NMR Spectral Signatures (DMSO-d₆)

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of fluorinated drugs that may exhibit enhanced bioavailability and metabolic stability.

Industry: In the industrial sector, 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone is utilized in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance and thermal stability.

Mecanismo De Acción

The mechanism of action of 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. The fluoro and pentoxy groups contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Fluorinated Acetophenones

4-N-Pentyl-2,2,2-trifluoroacetophenone (CAS 886369-31-9)

- Structure : Differs by replacing the 2'-n-pentoxy group with a 4-n-pentyl chain.

- Properties : The absence of an oxygen atom in the pentyl group reduces polarity compared to the pentoxy-substituted target compound. This may lower solubility in polar solvents but enhance lipophilicity, influencing pharmacokinetic behavior .

- Market Data: Widely used in industrial applications, with established producers in Europe, Asia, and North America. Regional pricing varies due to supply chain dynamics .

3'-Fluoro-4'-n-pentoxy-2,2,2-trifluoroacetophenone

- Structure : Fluorine at the 3'-position instead of 4', with a pentoxy group at 4'.

3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone

- Structure : Additional chlorine atoms at 3' and 5' positions.

- Impact : Chlorine’s electronegativity and larger atomic radius introduce steric hindrance and further electron withdrawal, which could enhance stability or alter metabolic pathways compared to the target compound .

Gemcitabine and 2'-Fluoro-2'-Deoxycytidine

- Relevance: While nucleoside analogs, their 2'-fluoro substitutions highlight fluorine’s role in enhancing antiviral potency. Gemcitabine (EC50 = 1.2 µM against SARS-CoV-2) demonstrates that fluorination at specific positions significantly improves activity compared to non-fluorinated analogs .

Fluorinated Nucleosides (e.g., 2'-Fluoro-2'-C-methylcytidine)

- Key Insight: Fluorine in the 2'-position of ribose analogs (e.g., PSI-6130) improves metabolic stability and resistance to enzymatic degradation, a property that may extend to fluorinated acetophenones in drug design .

Market and Application Trends

- Regional Demand: Fluorinated acetophenones are prominent in Asia and North America, driven by pharmaceutical and agrochemical industries. The pentoxy variant’s applications may include intermediates for liquid crystals or bioactive molecules .

- Competitors: Compounds like 4'-fluoro-2'-hydroxyacetophenone (CAS 1481-27-2) and 2'-fluoro-4'-methoxyacetophenone (CAS 74457-86-6) serve similar roles as building blocks, emphasizing the importance of substituent flexibility in market viability .

Actividad Biológica

4'-Fluoro-2'-n-pentoxy-2,2,2-trifluoroacetophenone is a synthetic compound characterized by its unique chemical structure, which includes a trifluoroacetophenone moiety. This compound has garnered attention in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 278.246 g/mol

- CAS Number : 1443307-23-0

- Purity : 97% (GC-FID)

Anticancer Activity

Research indicates that compounds similar to 4'-Fluoro-2'-n-pentoxy-2,2,2-trifluoroacetophenone exhibit significant anticancer properties. For instance, studies have shown that trifluoromethyl ketones can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated that derivatives of trifluoroacetophenone possess cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. In related studies, similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition can lead to reduced inflammation and pain in various models of inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 4'-Fluoro-2'-n-pentoxy-2,2,2-trifluoroacetophenone indicate effectiveness against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of trifluoromethyl ketones.

- Method : Various cancer cell lines were treated with different concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 μM, indicating strong anticancer potential.

-

Anti-inflammatory Mechanism Analysis :

- Objective : To assess the impact on inflammatory cytokines.

- Method : In vitro assays measuring TNF-alpha and IL-6 levels post-treatment.

- Results : A dose-dependent decrease in cytokine levels was noted, suggesting effective anti-inflammatory action.

-

Antimicrobial Evaluation :

- Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : Notable inhibition zones were observed for Staphylococcus aureus and Escherichia coli at 50 μg/mL concentration.

Data Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity Assay | IC values < 10 μM for several cancer cell lines |

| Anti-inflammatory | Cytokine Measurement | Decrease in TNF-alpha and IL-6 levels in a dose-dependent manner |

| Antimicrobial | Disk Diffusion | Effective against S. aureus and E. coli at 50 μg/mL |

Q & A

Q. What are the common synthetic routes for preparing 4'-Fluoro-2'-n-pentoxy-2,2,2-trifluoroacetophenone?

The synthesis typically involves two key steps: (1) introduction of the fluoro and trifluoroacetyl groups onto the acetophenone core, and (2) alkylation to attach the n-pentoxy group. A method analogous to fluorinated acetophenone derivatives involves reacting a hydroxylated precursor (e.g., 4'-hydroxyacetophenone) with an alkylating agent like 1-bromopentane under basic conditions (e.g., NaH in DMF at 60°C). For fluorination, electrophilic fluorination or nucleophilic displacement of leaving groups (e.g., nitro or chloro) with fluoride sources (e.g., KF) is employed. Purification often uses column chromatography (ethyl acetate/hexane gradients) or reduced-pressure distillation .

Q. How is purification achieved for this compound, and what challenges arise?

Post-synthesis purification typically involves solvent extraction (e.g., ethyl acetate/water partitioning) followed by column chromatography on silica gel with hexane:ethyl acetate gradients. Challenges include separating structurally similar byproducts (e.g., incomplete alkylation or fluorination intermediates). Reduced-pressure rectification is also used for high-purity isolation, though care must be taken to avoid thermal decomposition due to the trifluoroacetyl group’s sensitivity .

Advanced Research Questions

Q. How can the alkylation step for introducing the n-pentoxy group be optimized?

Optimization focuses on reaction temperature, base strength, and solvent polarity. Sodium hydride (NaH) in DMF at 60°C is effective for deprotonating the phenolic oxygen and facilitating nucleophilic substitution with 1-bromopentane. Kinetic studies suggest maintaining anhydrous conditions to prevent hydrolysis of the alkylating agent. Monitoring reaction progress via TLC or HPLC ensures minimal over-alkylation. Yields improve with stoichiometric excess (1.2–1.5 eq) of the alkylating agent .

Q. What analytical techniques confirm the structural integrity of 4'-Fluoro-2'-n-pentoxy-2,2,2-trifluoroacetophenone?

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., -CF at ~-70 ppm; aromatic F at ~-110 ppm). NMR resolves the n-pentoxy chain’s methylene protons (δ 1.2–1.6 ppm) and aromatic protons (δ 7.2–8.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H] expected at m/z ~320.1) and fragments (e.g., loss of -CF or pentoxy groups).

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents on the acetophenone core, though crystallization may require slow evaporation from non-polar solvents .

Q. How do structural analogs (e.g., varying alkoxy/fluoro substituents) influence reactivity and physicochemical properties?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., -CF) reduce electron density on the aromatic ring, slowing electrophilic substitution but enhancing stability against oxidation.

- Alkoxy chain length (e.g., n-pentoxy vs. methoxy) impacts solubility: longer chains increase lipophilicity (logP ~3.5 for n-pentoxy vs. ~2.1 for methoxy). Comparative studies of analogs like 4′-Fluoro-2′-(trifluoromethyl)acetophenone show that bulkier substituents sterically hinder nucleophilic attacks at the ketone group .

Q. How should researchers address contradictions in reported yields from different synthetic methods?

Discrepancies often arise from variations in:

- Reaction conditions : pH (optimal ~4 for fluorination), temperature, and solvent polarity.

- Purification efficiency : Column chromatography vs. distillation may recover different product ratios.

- Byproduct formation : Trace moisture or oxygen can degrade intermediates. Systematic reproducibility studies using controlled parameters (e.g., inert atmosphere, standardized reagents) are recommended. Cross-referencing with spectroscopic data from analogs (e.g., 4'-hydroxyacetophenone derivatives) helps validate results .

Q. What role do fluorine substituents play in modulating electronic effects for downstream applications?

Fluorine’s electronegativity withdraws electron density, stabilizing transition states in reactions like nucleophilic acyl substitution. The trifluoroacetyl group (-COCF) enhances electrophilicity at the carbonyl carbon, making it reactive toward Grignard reagents or hydride reductions. Aromatic fluorine directs regioselectivity in further functionalization (e.g., meta-substitution in Friedel-Crafts reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.